Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is an organic compound with the molecular formula C26H31NO3 and a molecular weight of 405.542 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with methoxyphenyl and octyl groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a quinoline derivative, followed by esterification with octanol . The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Octyl methoxycinnamate: An ester formed from methoxycinnamic acid and 2-ethylhexanol, commonly used in sunscreens.
Ethylhexyl methoxycinnamate: Another sunscreen agent with similar UV-absorbing properties.
Uniqueness
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties not found in simpler esters like octyl methoxycinnamate . Its ability to intercalate with DNA and interact with proteins makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
355419-79-3 |
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Molecular Formula |
C26H31NO3 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H31NO3/c1-4-5-6-7-8-9-16-30-26(28)23-18-25(20-11-13-21(29-3)14-12-20)27-24-15-10-19(2)17-22(23)24/h10-15,17-18H,4-9,16H2,1-3H3 |
InChI Key |
LONBOUMMZLABER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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